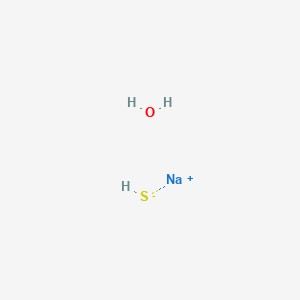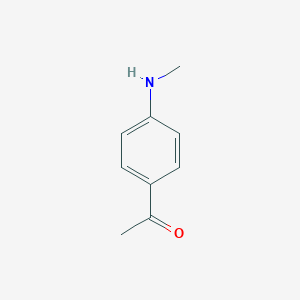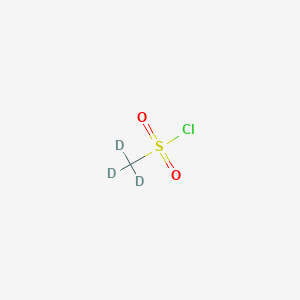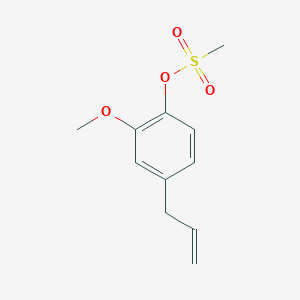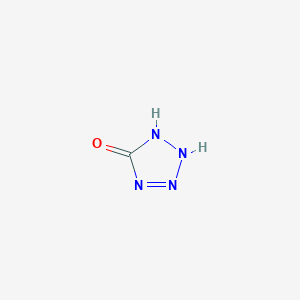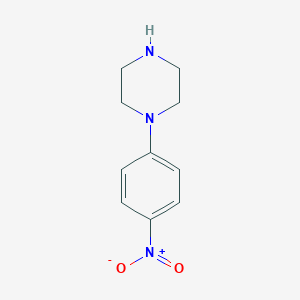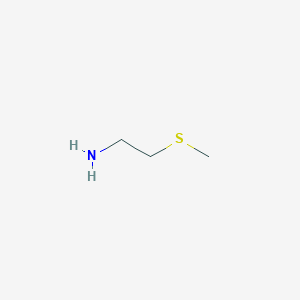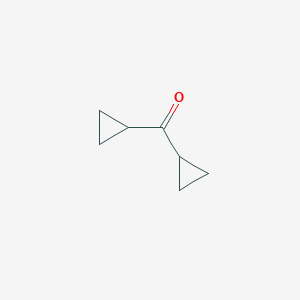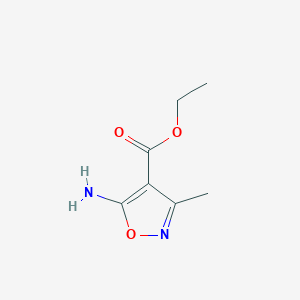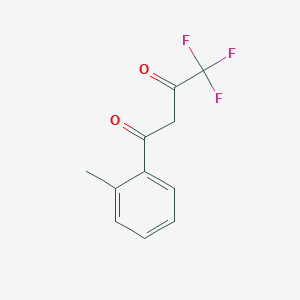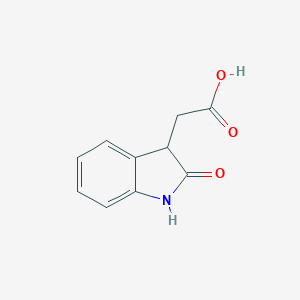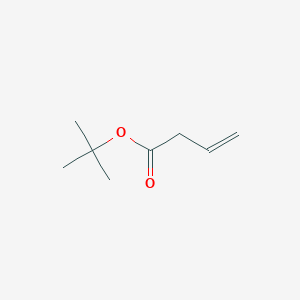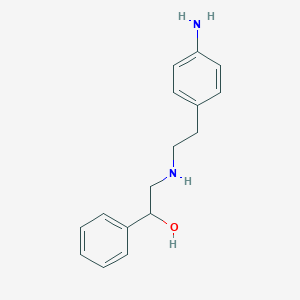![molecular formula C12H26N2S2 B104046 N-[3-(Dibutylamino)propyl]carbamodithioic acid CAS No. 18997-73-4](/img/structure/B104046.png)
N-[3-(Dibutylamino)propyl]carbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dibutylamino)propyl]carbamodithioic acid is a chemical compound with the molecular formula C12H26N2S2 It is characterized by the presence of a carbamate group and a dithio linkage, making it a unique compound in the field of organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(3-(dibutylamino)propyl)dithio- typically involves the reaction of a dibutylamine derivative with a suitable carbamate precursor. One common method involves the reaction of dibutylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with a suitable alkylating agent to introduce the propyl group. The reaction conditions often require the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of carbamic acid, N-(3-(dibutylamino)propyl)dithio- may involve large-scale synthesis using similar reaction routes as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Dibutylamino)propyl]carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithio linkage to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-(Dibutylamino)propyl]carbamodithioic acid has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, N-(3-(dibutylamino)propyl)dithio- involves its interaction with molecular targets such as enzymes or receptors. The dithio group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the compound may interact with other molecular pathways, influencing cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, N-(3-(butylamino)propyl)dithio-
- Carbamic acid, N-(3-(dimethylamino)propyl)dithio-
- Carbamic acid, N-(3-(diethylamino)propyl)dithio-
Uniqueness
N-[3-(Dibutylamino)propyl]carbamodithioic acid is unique due to its specific structure, which includes a dibutylamino group and a dithio linkage. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
18997-73-4 |
|---|---|
Formule moléculaire |
C12H26N2S2 |
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
3-(dibutylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C12H26N2S2/c1-3-5-9-14(10-6-4-2)11-7-8-13-12(15)16/h3-11H2,1-2H3,(H2,13,15,16) |
Clé InChI |
PJJNBEZISWOWLZ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCNC(=S)S |
SMILES isomérique |
CCCCN(CCCC)CCCN=C(S)S |
SMILES canonique |
CCCCN(CCCC)CCCNC(=S)S |
Key on ui other cas no. |
18997-73-4 |
Synonymes |
N-[3-(Dibutylamino)propyl]carbamodithioic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


